Cas no 1353998-36-3 ((S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester)

(S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester 化学的及び物理的性質
名前と識別子
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- (S)-3-(2-amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester
- (S)-Benzyl 3-(2-aminoacetamido)pyrrolidine-1-carboxylate
- AM95525
- (S)-3-(2-Aminoacetylamino)pyrrolidine-1-carboxylic acid benzyl ester
- (S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester
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- インチ: 1S/C14H19N3O3/c15-8-13(18)16-12-6-7-17(9-12)14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10,15H2,(H,16,18)/t12-/m0/s1
- InChIKey: OAPDFULMAFAUJY-LBPRGKRZSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C(N1CC[C@@H](C1)NC(CN)=O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 343
- トポロジー分子極性表面積: 84.7
(S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM498200-1g |
(S)-Benzyl3-(2-aminoacetamido)pyrrolidine-1-carboxylate |
1353998-36-3 | 97% | 1g |
$1197 | 2023-01-02 | |
Fluorochem | 081532-500mg |
S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester |
1353998-36-3 | 500mg |
£602.00 | 2022-03-01 |
(S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester 関連文献
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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8. Back matter
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9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
(S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl esterに関する追加情報
(S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester: A Comprehensive Overview
The compound with CAS No 1353998-36-3, known as (S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a pyrrolidine ring, which is a five-membered saturated heterocyclic compound, substituted with an amino-acetyl group at the 3-position and a benzyl ester group at the 1-position. The stereochemistry at the chiral center is specified as (S), indicating a specific spatial arrangement of substituents around the carbon atom.
The synthesis of (S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester involves multi-step organic reactions, including nucleophilic substitutions, amide bond formations, and stereochemical control to achieve the desired configuration. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound, leveraging advanced techniques such as asymmetric catalysis and stereoselective reactions.
Recent studies have highlighted the potential of this compound in pharmacological applications. The presence of an amino-acetyl group suggests that it may act as a substrate for enzymatic processes, particularly those involving acetyltransferases or related enzymes. Additionally, the benzyl ester group can serve as a bioisosteric replacement for other functional groups, potentially enhancing the compound's bioavailability or pharmacokinetic properties.
In terms of biological activity, (S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester has been investigated for its ability to modulate cellular signaling pathways. Preclinical studies have demonstrated its potential as a lead compound in the development of therapeutic agents targeting specific diseases, such as neurodegenerative disorders or cancer. The molecule's ability to interact with key proteins or enzymes involved in these pathways makes it a promising candidate for further research.
Moreover, computational modeling and molecular docking studies have provided insights into the binding modes and interactions of this compound with target proteins. These studies have revealed that the stereochemistry at the (S) configuration plays a critical role in determining the compound's affinity and selectivity for its intended targets.
From an analytical standpoint, various spectroscopic techniques such as NMR, IR, and mass spectrometry have been employed to confirm the structure and purity of (S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester. These methods are essential for ensuring the reliability of experimental results and facilitating further studies.
In conclusion, (S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester represents a valuable molecule in contemporary chemical research. Its unique structure, coupled with promising biological activity profiles, positions it as a potential lead compound in drug discovery efforts. Continued research into its synthesis, biological effects, and therapeutic applications will undoubtedly contribute to advancements in medicinal chemistry.
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